molecular formula C19H17N3O7S B5228508 [(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL 3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE

[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL 3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE

Cat. No.: B5228508
M. Wt: 431.4 g/mol
InChI Key: KFEISXQUFMHPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL 3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfamoylphenyl group, a carbamoylmethyl linkage, and a dioxopyrrolidinyl benzoate moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL 3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the sulfamoylphenyl derivative, followed by the introduction of the carbamoylmethyl group. The final step involves the coupling of the dioxopyrrolidinyl benzoate moiety under controlled conditions. Common reagents used in these reactions include carbamoyl chlorides, sulfonamides, and benzoic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL 3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds with different chemical properties .

Scientific Research Applications

[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL 3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of [(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL 3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate cellular pathways by interacting with receptors and signaling molecules, leading to various biological effects .

Comparison with Similar Compounds

[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL 3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE can be compared with similar compounds, such as:

The uniqueness of this compound lies in its complex structure and diverse chemical properties, which enable its use in various scientific and industrial applications.

Properties

IUPAC Name

[2-oxo-2-(4-sulfamoylanilino)ethyl] 3-(2,5-dioxopyrrolidin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O7S/c20-30(27,28)15-6-4-13(5-7-15)21-16(23)11-29-19(26)12-2-1-3-14(10-12)22-17(24)8-9-18(22)25/h1-7,10H,8-9,11H2,(H,21,23)(H2,20,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEISXQUFMHPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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